

# Application Notes and Protocols for Studying Calcium Waves with Calcium Crimson

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## Compound of Interest

Compound Name: *Calcium crimson*

Cat. No.: *B163299*

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## Introduction to Calcium Crimson

**Calcium Crimson** is a red fluorescent, single-wavelength calcium indicator designed for the detection of intracellular calcium dynamics. Its long excitation and emission wavelengths make it particularly well-suited for studies in cells and tissues with high intrinsic autofluorescence, a common challenge in biological imaging. By minimizing interference from background signals, **Calcium Crimson** enables clearer visualization of calcium waves, which are crucial signaling events in a multitude of physiological and pathological processes.

Upon binding to  $\text{Ca}^{2+}$ , **Calcium Crimson** exhibits a significant increase in fluorescence intensity with minimal wavelength shift. This property simplifies experimental setup and data analysis compared to ratiometric indicators. It is available as a cell-permeant acetoxyethyl (AM) ester, allowing for straightforward loading into a wide variety of cell types.

## Key Advantages of Calcium Crimson

- Reduced Autofluorescence Interference: The long excitation wavelength (~589 nm) and emission wavelength (~609 nm) of **Calcium Crimson** effectively avoid the spectral regions where cellular autofluorescence is most prominent (typically in the blue and green regions), leading to an improved signal-to-noise ratio.<sup>[1]</sup>

- **Suitability for Multiplexing:** Its red-shifted spectrum allows for multiplexing with green fluorescent probes, such as GFP-tagged proteins or other calcium indicators, enabling the simultaneous study of multiple cellular events.
- **Single-Wavelength Imaging:** Simplifies image acquisition and analysis as only a single fluorescence channel is required.

## Quantitative Data Summary

For researchers to make informed decisions about the suitability of **Calcium Crimson** for their specific applications, a comparison with other commonly used red fluorescent calcium indicators is essential. The following table summarizes key quantitative data for **Calcium Crimson** and comparable dyes.

Indicator	Excitation Max (nm)	Emission Max (nm)	Dissociation Constant (Kd) (nM)	Quantum Yield ( $\Phi$ )	Signal-to-Noise Ratio (SNR)	Photostability
Calcium Crimson	~589[1]	~609[1]	~185	Data not available	Moderate	More photostable than Fluo-3
Rhod-4	~530	~556	~525	Data not available	High[2]	High
X-Rhod-1	~580	~602	~700	Data not available	Low[2]	Moderate
Asante Calcium Red	~540	~570	~400	Data not available	Moderate[2]	Moderate
R-GECO1	~560	~580	~480	~0.22 (Ca <sup>2+</sup> -bound)[3]	High[4]	Prone to photoswitching[3]

# Experimental Protocols

## I. Cell Loading with Calcium Crimson AM

This protocol provides a general guideline for loading cells with **Calcium Crimson AM**. Optimal conditions may vary depending on the cell type and experimental setup.

### Materials:

- **Calcium Crimson**, AM ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Adherent cells cultured on coverslips or in imaging dishes

### Protocol:

- Prepare Stock Solutions:
  - Prepare a 1-5 mM stock solution of **Calcium Crimson** AM in anhydrous DMSO.
  - Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.
- Prepare Loading Solution:
  - For a final loading concentration of 2-5  $\mu$ M **Calcium Crimson** AM, dilute the stock solution in a physiological buffer (e.g., HBSS).
  - To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal volume of the 20% Pluronic® F-127 stock solution to the **Calcium Crimson** AM stock solution before diluting it in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
  - Vortex the solution thoroughly to ensure it is well-mixed.

- Cell Loading:
  - Remove the cell culture medium from the cells.
  - Wash the cells once with the physiological buffer.
  - Add the loading solution to the cells, ensuring the entire surface is covered.
  - Incubate the cells for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator. The optimal loading time should be determined empirically for each cell type.
- Wash and De-esterification:
  - After incubation, remove the loading solution.
  - Wash the cells two to three times with the physiological buffer to remove any extracellular dye.
  - Incubate the cells in fresh physiological buffer for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

## II. Imaging Calcium Waves

### Instrumentation:

- An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
- A light source capable of exciting **Calcium Crimson** (e.g., a 561 nm laser or a broad-spectrum lamp with an appropriate excitation filter).
- An emission filter suitable for **Calcium Crimson**'s emission spectrum (e.g., a 610/75 nm bandpass filter).
- A heated stage and perfusion system to maintain cell health and allow for the application of stimuli.

### Imaging Protocol:

- Mount the Sample: Place the coverslip or imaging dish with the loaded cells onto the microscope stage.
- Locate Cells: Using brightfield or DIC microscopy, locate the cells of interest.
- Set Imaging Parameters:
  - Switch to fluorescence imaging.
  - Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
  - Adjust the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
- Acquire Baseline: Record a baseline fluorescence image series for a short period (e.g., 1-2 minutes) to ensure the cells are in a resting state.
- Induce Calcium Waves: Introduce a stimulus (e.g., agonist, mechanical stimulation) to induce calcium waves.
- Record Calcium Dynamics: Acquire a time-lapse series of fluorescence images to capture the initiation and propagation of the calcium waves. The acquisition frame rate will depend on the speed of the calcium waves in your system.
- Data Storage: Save the image series for subsequent analysis.

### III. Data Analysis

- Region of Interest (ROI) Selection:
  - Open the image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).
  - Define ROIs around individual cells or subcellular regions where you want to measure calcium changes.
- Fluorescence Intensity Measurement:

- For each ROI, measure the mean fluorescence intensity for each frame in the time series.
- Background Subtraction:
  - Define an ROI in a background area of the image where there are no cells.
  - Measure the mean background intensity for each frame and subtract it from the cellular ROI intensities.
- Data Normalization:
  - To account for variations in dye loading and cell thickness, normalize the fluorescence data. A common method is to express the change in fluorescence as  $\Delta F/F_0$ , where:
    - $F$  is the fluorescence intensity at a given time point.
    - $F_0$  is the baseline fluorescence intensity, typically calculated as the average intensity over a period before the stimulus.
- Visualization and Quantification:
  - Plot the normalized fluorescence intensity ( $\Delta F/F_0$ ) over time for each ROI.
  - From these plots, you can quantify various parameters of the calcium waves, such as amplitude, frequency, duration, and propagation speed.

## IV. Cytotoxicity Assay

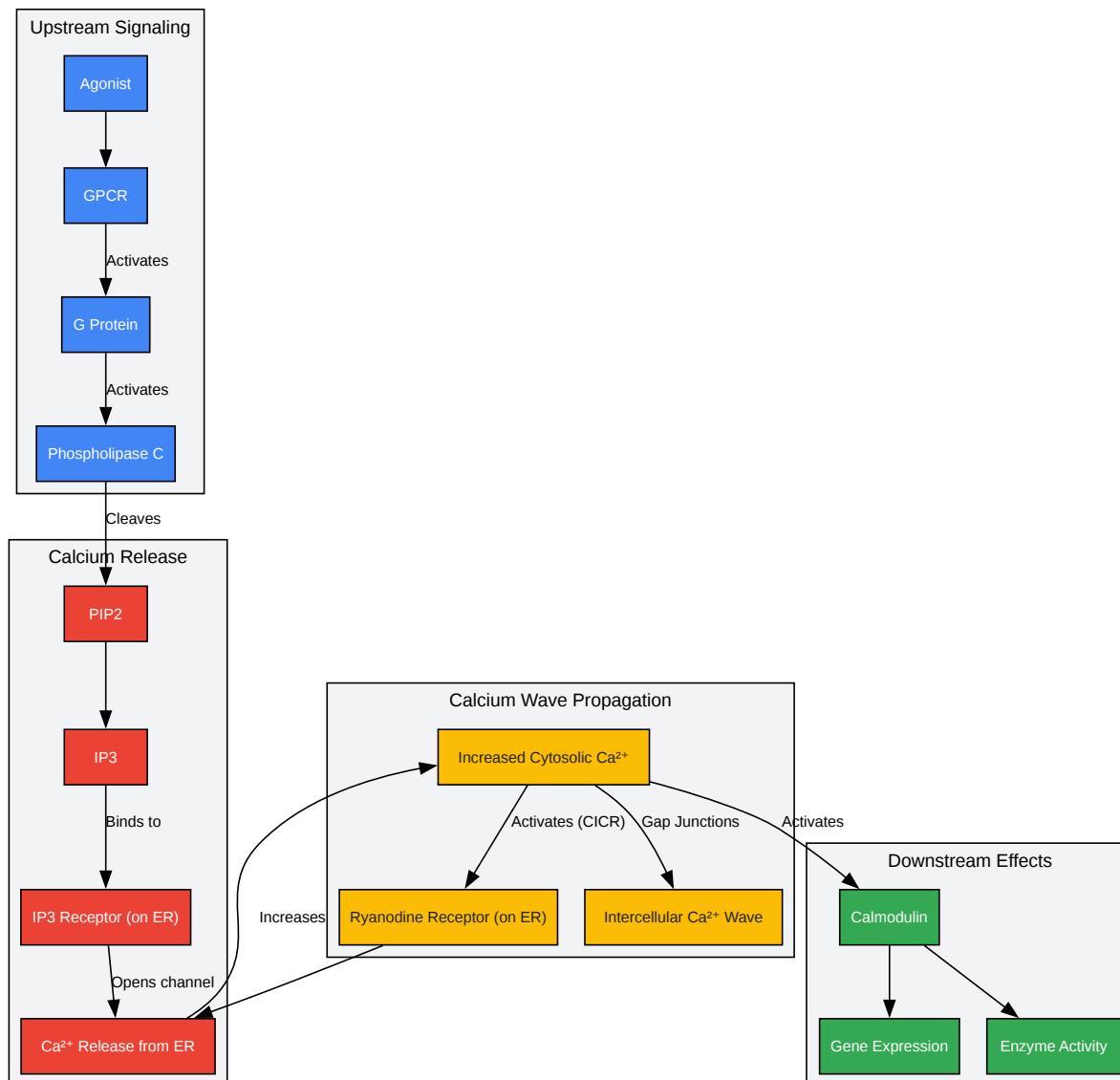
It is important to ensure that the loading and imaging conditions are not cytotoxic to the cells. A simple lactate dehydrogenase (LDH) cytotoxicity assay can be performed.

Protocol:

- Plate cells in a 96-well plate.
- Load a subset of wells with **Calcium Crimson AM** using the same protocol as for imaging. Include control wells with unloaded cells.
- After the loading and de-esterification steps, collect the supernatant from all wells.

- Perform an LDH assay on the supernatant according to the manufacturer's instructions.
- An increase in LDH release in the dye-loaded wells compared to the control wells would indicate cytotoxicity.

## Visualizations

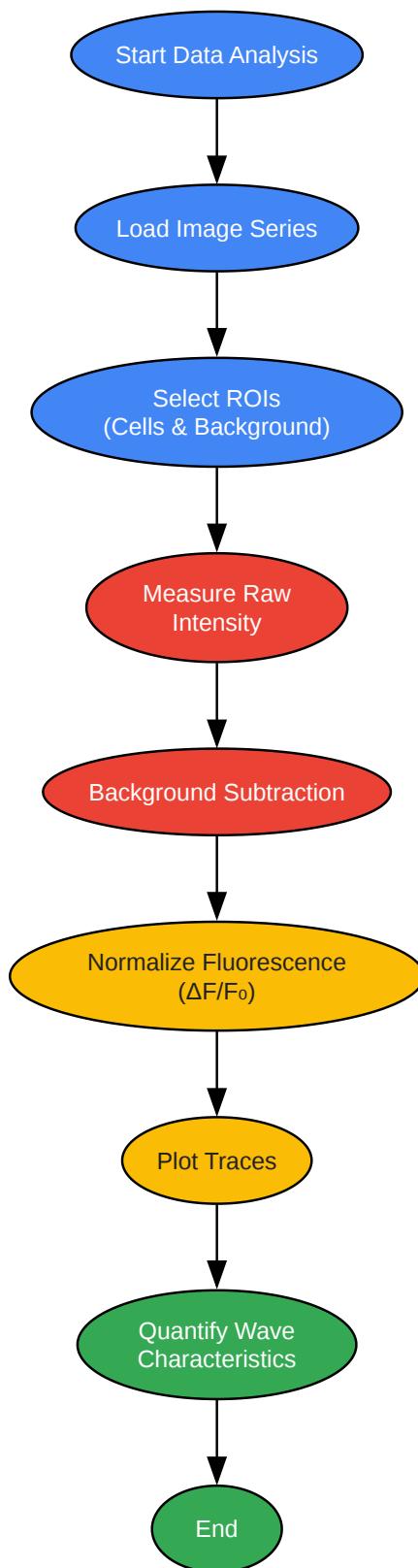
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Caption: A typical signaling pathway leading to intracellular calcium waves.



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Caption: Experimental workflow for studying calcium waves with **Calcium Crimson**.



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Caption: Logical workflow for the analysis of calcium wave imaging data.

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